MOPS-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

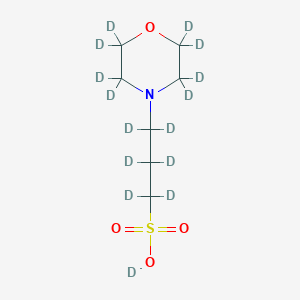

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO4S |

|---|---|

Molecular Weight |

224.36 g/mol |

IUPAC Name |

deuterio 1,1,2,2,3,3-hexadeuterio-3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propane-1-sulfonate |

InChI |

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD |

InChI Key |

DVLFYONBTKHTER-OTUIAQFOSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

MOPS-d15: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MOPS-d15, a deuterated analog of 3-(N-morpholino)propanesulfonic acid (MOPS). It details its chemical properties and its primary application as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques crucial for drug development and various research fields.

Core Chemical Properties

This compound is a stable isotope-labeled version of MOPS, where hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound with a higher molecular weight than its non-deuterated counterpart, while retaining nearly identical chemical and physical properties. This characteristic is fundamental to its application as an internal standard.[1][2]

| Property | Value | Reference |

| Full Chemical Name | 3-(N-Morpholino)propanesulfonic Acid-d15 | [3][4] |

| Synonyms | MOPS (deuterated), 4-Morpholinepropanesulfonic Acid-d15 | [4] |

| Molecular Formula | C₇H₀D₁₅NO₄S | |

| Molecular Weight | 224.35 g/mol | [3][4] |

| Physical Form | White Solid | [3] |

| Isotopic Purity | ≥98 atom % D | [3][4] |

Applications in Research and Drug Development

The primary and most significant application of this compound is as an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) or mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[1] In these techniques, a known amount of the deuterated standard is added to a sample at an early stage of preparation.[5] Because this compound behaves almost identically to the non-labeled MOPS (the analyte) during extraction, chromatography, and ionization, the ratio of their signals can be used to accurately determine the concentration of the analyte, even if there are variations in sample handling or instrument response.[5][6] This method of stable isotope dilution is considered the gold standard for quantitative bioanalysis.[5]

Deuterated standards like this compound are crucial in drug development for several reasons:

-

Pharmacokinetic Studies: Accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine) is essential to understand their absorption, distribution, metabolism, and excretion (ADME).

-

Bioequivalence Studies: These studies rely on precise measurements to compare the bioavailability of a generic drug to the brand-name drug.[7]

-

Therapeutic Drug Monitoring: For drugs with a narrow therapeutic index, precise concentration measurements are vital for optimizing dosage and minimizing toxicity.

While the non-deuterated form, MOPS, is widely used as a biological buffer in applications like cell culture and electrophoresis, there is no evidence to suggest that MOPS or this compound are directly involved in cellular signaling pathways as signaling molecules themselves.[8][9][10][11] Its role is to maintain a stable pH environment for biological experiments.[8][9][10]

Experimental Protocols

The following is a generalized experimental protocol for the use of this compound as an internal standard in the quantification of an analyte (in this case, unlabeled MOPS) in a biological sample using LC-MS.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of the non-deuterated analyte (MOPS) in a suitable solvent (e.g., methanol or water).

-

Internal Standard (this compound) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma). A fixed concentration of the this compound internal standard working solution is added to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same blank matrix to assess the accuracy and precision of the method.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. A common method is protein precipitation.

-

Spiking: Add a precise volume of the this compound internal standard working solution to an aliquot of the biological sample, calibration standards, and QC samples.

-

Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the samples.

-

Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples into an LC system. The analyte and internal standard should ideally co-elute or have very similar retention times.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (MOPS) and the internal standard (this compound).

Data Analysis

-

Peak Area Integration: Integrate the peak areas for the analyte and the internal standard in the chromatograms.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. 3-(N-Morpholino)propane-sulfonic Acid-d15 (=MOPS) [cymitquimica.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MOPS Buffer [advancionsciences.com]

- 10. MOPS - Wikipedia [en.wikipedia.org]

- 11. 8 uses of MOPS buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

An In-depth Technical Guide: MOPS-d15 vs. Non-Deuterated MOPS Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated MOPS (MOPS-d15) and its non-deuterated counterpart, MOPS (3-(N-morpholino)propanesulfonic acid). It delves into their core properties, applications, and the underlying principles that govern their selection in various research and development settings.

Introduction: The Role of MOPS and the Significance of Deuteration

MOPS is a zwitterionic buffer, one of the 'Good's buffers' developed for biochemical and biological research.[1][2] With a pKa of approximately 7.2, it is highly effective at maintaining a stable, near-neutral pH in the range of 6.5 to 7.9.[3][4][5] Its utility is widespread, spanning applications from cell culture and protein purification to RNA electrophoresis.[3][6][7] Key advantages of MOPS include its minimal interaction with metal ions, low UV absorbance, and good chemical stability, making it a versatile tool in the laboratory.[2][3][4]

Why Deuteration?

The substitution of hydrogen atoms with their heavier isotope, deuterium (D), creates an isotopically labeled compound. This compound is the deuterated form of MOPS.[8] This substitution is not trivial; it introduces specific properties that are highly advantageous in certain analytical techniques and for studying reaction mechanisms.

The primary reasons for using deuterated buffers like this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, signals from protonated solvents and buffers can overwhelm the signals from the molecule of interest. Using a deuterated buffer significantly reduces these interfering proton signals, enhancing the clarity and quality of the resulting spectrum.[9][10]

-

Kinetic Isotope Effect (KIE) Studies: The mass difference between hydrogen and deuterium can alter the rate of chemical reactions.[11] This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps that involve bond cleavage to hydrogen.[11][12]

Comparative Physicochemical Properties

The fundamental buffering characteristics of MOPS are largely retained in its deuterated form. However, the isotopic substitution results in distinct physical properties and subtle shifts in chemical behavior.

| Property | Non-Deuterated MOPS | This compound | Rationale for Difference |

| Molecular Weight | ~209.26 g/mol [13] | ~224.36 g/mol (Calculated) | 15 Hydrogen atoms are replaced by 15 Deuterium atoms, which are heavier. |

| pKa (at 25°C) | ~7.20[13] | Expected to be slightly higher | The C-D bond is stronger than the C-H bond, which can slightly alter the acidity. The pKa of deuterated compounds can be higher than their protonated counterparts.[14] |

| Buffering pH Range | 6.5 – 7.9[3][15] | 6.5 – 7.9 (Effective Range) | The useful buffering range (pKa ± 1) remains functionally the same. |

| ¹H-NMR Signal | Strong signal | Significantly reduced signal | Deuterium has a different magnetic moment and does not produce a signal in ¹H-NMR, reducing background noise.[9][10] |

| Reactivity | Standard | Can exhibit a slower reaction rate in reactions involving H/D transfer (KIE)[11][16] | The greater mass of deuterium leads to a lower zero-point vibrational energy, requiring more energy to break a bond to deuterium compared to hydrogen.[12] |

Key Applications and Experimental Considerations

The choice between this compound and standard MOPS is dictated by the specific requirements of the experiment.

Non-Deuterated MOPS

Standard MOPS is the default choice for a wide range of applications where isotopic effects are not a concern or a feature to be exploited.

-

Protein Purification and Enzyme Assays: MOPS is widely used to maintain a stable pH environment, which is critical for protein stability and activity.[7][17] It helps prevent protein denaturation and aggregation during purification processes like chromatography.[7]

-

RNA Electrophoresis: MOPS is a standard component of running buffers for denaturing agarose gel electrophoresis of RNA, ensuring the integrity and separation of RNA molecules.[6]

-

Cell Culture: It serves as a non-toxic buffer in various cell culture media, including those for bacteria, yeast, and mammalian cells, to maintain optimal pH for growth.[6][7]

This compound

This compound is a specialized reagent used when the presence of protons would interfere with the analysis or when isotopic effects are under investigation.

-

NMR-Based Structural Biology and Drug Development: In NMR studies of proteins, nucleic acids, or small molecules, using this compound in a D₂O-based solvent system is essential.[9] It minimizes the solvent and buffer signals, allowing for the unambiguous detection of signals from the analyte of interest.[9][10] This is crucial for determining the three-dimensional structure of biomolecules and studying ligand interactions in drug discovery.[9]

-

Investigating Reaction Mechanisms via Kinetic Isotope Effect (KIE): By comparing the rate of a reaction (e.g., an enzyme-catalyzed reaction) in a MOPS buffer versus a this compound buffer, researchers can determine if a proton transfer step is rate-limiting. A significant decrease in the reaction rate in the presence of this compound (a kH/kD ratio > 1) indicates a primary kinetic isotope effect.[11][18]

Experimental Protocols

Preparation of 10x MOPS Buffer (Non-Deuterated) for RNA Electrophoresis

This protocol outlines the preparation of a standard 10x MOPS running buffer.

Materials:

-

MOPS (free acid): 41.8 g

-

Sodium Acetate (NaOAc): 20 mL of 1M solution

-

EDTA: 20 mL of 0.5M solution (pH 8.0)

-

DEPC-treated water

-

2N NaOH

Procedure:

-

In a beaker, dissolve 41.8 g of MOPS in approximately 700 mL of DEPC-treated water. Stir until fully dissolved.[19]

-

Add 20 mL of 1M sodium acetate (DEPC-treated).[19]

-

Add 20 mL of 0.5M EDTA (pH 8.0, DEPC-treated).[19]

-

Adjust the pH of the solution to 7.0 using 2N NaOH.[19]

-

Bring the final volume to 1 L with DEPC-treated water.[19]

-

Sterilize the solution by filtering it through a 0.45 µm filter.[19]

-

Store at room temperature, protected from light.

Protocol for a Comparative Enzyme Kinetic Assay to Determine KIE

This protocol provides a framework for assessing the kinetic isotope effect using deuterated and non-deuterated buffers.

Objective: To determine if a proton transfer is involved in the rate-limiting step of an enzyme-catalyzed reaction.

Materials:

-

Enzyme of interest

-

Substrate

-

Non-deuterated MOPS buffer (e.g., 50 mM MOPS, pH 7.2)

-

This compound buffer (e.g., 50 mM this compound, pD 7.2, prepared in D₂O)

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Buffer Preparation: Prepare identical concentrations of MOPS and this compound buffers. For the this compound buffer, dissolve the deuterated solid in D₂O. Note that the pH meter reading in D₂O (pD) requires a correction; a common approximation is pD = pH_reading + 0.4.[20]

-

Reaction Setup: Prepare two sets of reaction mixtures.

-

Set A (H-buffer): Contains the non-deuterated MOPS buffer, enzyme, and substrate.

-

Set B (D-buffer): Contains the this compound buffer, enzyme, and substrate.

-

-

Pre-incubation: Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5-10 minutes.[12]

-

Initiate Reaction: Initiate the reaction by adding the substrate to each mixture.

-

Monitor Reaction Rate: Measure the rate of product formation or substrate consumption over time using a suitable analytical method (e.g., absorbance change in a spectrophotometer).

-

Data Analysis:

Visualizations

Logical Relationship: MOPS vs. This compound

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Good's Buffer MOPS | CAS 1132-61-2 Dojindo [dojindo.com]

- 3. MOPS Buffer [advancionsciences.com]

- 4. Can MOPS Buffer be used in protein crystallization? - Blog [hbynm.com]

- 5. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 6. 8 uses of MOPS buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 8. immunomart.com [immunomart.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Buffers, Reagents, Lipids, and Detergents â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. MOPS - Wikipedia [en.wikipedia.org]

- 14. Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. biocompare.com [biocompare.com]

- 16. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How MOPS Buffer Stabilizes Proteins - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Comparison of the Buffer Range Between MOPS and Other Buffers [yacooscience.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of MOPS-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for MOPS-d15 (3-(N-morpholino)propanesulfonic acid, deuterated). Understanding these parameters is critical for ensuring the integrity and performance of this reagent in sensitive research and drug development applications. While specific quantitative stability data for the deuterated form (d15) is not extensively published, the stability profile of this compound is expected to be comparable to that of its non-deuterated counterpart, MOPS. This document synthesizes available information on MOPS stability and provides best-practice guidelines for the handling and storage of this compound.

Factors Influencing this compound Stability

The stability of MOPS, and by extension this compound, is primarily influenced by three main factors: temperature, light exposure, and oxidative stress.

-

Temperature: Elevated temperatures can accelerate the degradation of MOPS.[1][2] While MOPS powder is generally stable at room temperature for extended periods, solutions are more susceptible to thermal decomposition.[1] High temperatures can increase the rate of chemical reactions, leading to a breakdown of the buffer molecule and a potential shift in pH.[2]

-

Light Exposure: MOPS is known to be photosensitive.[3] Exposure to light, particularly ultraviolet (UV) light, can induce photochemical reactions that alter the molecular structure of MOPS, leading to the formation of colored degradation products and a loss of buffering capacity.[3] This degradation is often observed as a yellowing of the solution.[3]

-

Oxidation: MOPS in solution can undergo oxidation when exposed to air.[1][3] This process can be catalyzed by the presence of metal ions and can lead to the formation of unstable byproducts, contributing to the discoloration and degradation of the buffer.[3]

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Form | Recommended Temperature | Light Protection | Container | Shelf Life (General Guideline) |

| Powder | Room Temperature | Not essential | Tightly sealed, moisture-proof container | Several years |

| Solution | 2-8°C (Refrigerated) | Required | Amber or opaque, airtight container | Up to 6 months |

Consequences of Improper Storage and Degradation

Improper storage of this compound can lead to a variety of issues that can compromise experimental results.

Table 2: Indicators and Consequences of this compound Degradation

| Indicator | Potential Cause(s) | Consequence(s) |

| Yellowing of Solution | Light exposure, oxidation, presence of contaminants.[3] | Altered spectral properties, potential interference with assays, loss of buffering capacity. |

| Shift in pH | Thermal degradation, absorption of atmospheric CO2.[1] | Inaccurate pH control in experiments, affecting enzyme activity and molecular interactions. |

| Turbidity/Precipitation | Microbial contamination, reaction with metal ions.[3] | Inconsistent buffer concentration, potential for microbial interference in assays. |

Experimental Protocols for Stability Assessment

Protocol for Accelerated Stability Testing (Forced Degradation)

This protocol is designed to identify potential degradation pathways and assess the inherent stability of this compound.

Objective: To evaluate the stability of a this compound solution under accelerated conditions of temperature, light, and oxidative stress.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

HPLC system with a suitable column (e.g., C18)

-

Temperature-controlled incubator

-

Photostability chamber

-

Hydrogen peroxide (30%)

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 M) in high-purity water. Adjust the pH to a desired value (e.g., 7.2).

-

Sample Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials.

-

Stress Conditions:

-

Thermal Stress: Store vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in the dark.

-

Photostability: Expose clear vials to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap control vials in aluminum foil.

-

Oxidative Stress: Add a small volume of hydrogen peroxide to a set of vials to induce oxidation.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: For each sample, perform the following analyses:

-

Visual Inspection: Note any changes in color or clarity.

-

pH Measurement: Record the pH of the solution.

-

UV-Vis Spectroscopy: Scan the solution from 200-800 nm to detect any changes in absorbance or the appearance of new peaks.

-

HPLC Analysis: Quantify the remaining this compound and detect the formation of degradation products.

-

Workflow for Stability Testing

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathways of Degradation

While the exact chemical structures of all degradation products are not well-defined in the literature, the primary pathways of degradation can be illustrated.

MOPS Degradation Pathways

Caption: Major degradation pathways for this compound.

Conclusion and Best Practices

The stability of this compound is crucial for the reliability and reproducibility of experimental outcomes. By adhering to proper storage and handling procedures, researchers can minimize degradation and ensure the integrity of this important biological buffer.

Key Recommendations:

-

Store this compound powder at room temperature in a tightly sealed container.

-

Store this compound solutions at 2-8°C, protected from light in an airtight container.

-

Prepare solutions fresh whenever possible and avoid long-term storage of working solutions.

-

Do not autoclave MOPS solutions , as this can cause degradation.[4] Sterilize by filtration through a 0.22 µm filter if necessary.

-

Visually inspect solutions for any signs of degradation, such as yellowing or precipitation, before use.

-

For critical applications, consider performing a stability check, especially if the buffer has been stored for an extended period.

By following these guidelines, researchers can be confident in the performance of their this compound buffer and the integrity of their scientific data.

References

- 1. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]

- 3. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. biocompare.com [biocompare.com]

Commercial Suppliers of MOPS-d15 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for deuterated MOPS (MOPS-d15), a crucial reagent for a variety of research applications. This document outlines supplier specifications, relevant experimental protocols, and key signaling pathways and workflows where this compound is employed, offering a comprehensive resource for professionals in the field.

Introduction to this compound

MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic buffer widely used in biological and biochemical research due to its pKa of 7.2, which makes it an effective buffer in the near-neutral pH range of many biological systems. The deuterated form, this compound, is a stable isotope-labeled version where hydrogen atoms have been replaced by deuterium. This isotopic substitution makes this compound an invaluable tool in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it can be used as a tracer or an internal standard for quantitative analysis.[1] The use of deuterated internal standards is a widely accepted practice to ensure the reliability of analytical data by compensating for variations during sample preparation and analysis.

Commercial Suppliers of this compound

The following table summarizes the commercial suppliers identified for this compound, providing key quantitative data to facilitate comparison.

| Supplier | Product Name | Purity | Available Quantities | CAS Number |

| MedchemExpress | This compound | Not specified | 1 mg (Get quote) | 1219799-30-0 |

| C/D/N Isotopes Inc. | 3-(N-Morpholino)propanesulfonic Acid-d15 | 98 atom % D | 0.05 g, 0.1 g | 1219799-30-0[2] |

| Cymit Quimica (Brand: Cluzeau) | 3-(N-Morpholino)propane-sulfonic Acid-d15 (=MOPS) | 98 atom % D | Contact for quote | Not specified[3] |

| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | High Purity | Custom | Not applicable[4] |

Note: Pricing for this compound is typically available upon request from the suppliers. Cambridge Isotope Laboratories, Inc. (CIL) is a leading producer of stable isotope-labeled compounds and offers custom synthesis services for compounds like this compound.[4][5]

Key Applications and Experimental Protocols

The primary applications of this compound stem from its utility as an internal standard in quantitative analytical methods and as a non-interfering buffer in NMR spectroscopy.

Quantification using a Deuterated Internal Standard in LC-MS

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for correcting analyte loss and variations in instrument response.[6]

General Protocol for Quantification using this compound as an Internal Standard:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the non-deuterated analyte (the compound you want to quantify) in a suitable solvent at a known high concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in the same solvent at a known high concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte stock solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

To a fixed volume of your unknown sample, calibration standard, or QC sample, add a fixed volume of the this compound working solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples by LC-MS/MS.

-

Monitor the specific mass transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / this compound Peak Area) against the analyte concentration for the calibration standards.

-

Use the linear regression of the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

-

Use of Deuterated Buffers in NMR Spectroscopy

In NMR spectroscopy of biological macromolecules or small molecules, signals from the buffer components can interfere with the signals of the analyte of interest. Using a deuterated buffer like this compound minimizes these interfering proton signals, leading to cleaner spectra and easier data interpretation.[7]

General Protocol for Preparing an NMR Sample with a Deuterated Buffer:

-

Buffer Preparation:

-

Prepare the deuterated buffer solution (e.g., 50 mM this compound) by dissolving the lyophilized powder in D₂O.

-

Adjust the pD of the buffer to the desired value using DCl or NaOD. Remember that pD is approximately pH + 0.4.[8]

-

-

Sample Preparation:

-

Dissolve the lyophilized protein or small molecule sample directly in the prepared deuterated buffer.

-

Alternatively, if the sample is in a protonated buffer, exchange it into the deuterated buffer using methods like dialysis, diafiltration, or repeated concentration and dilution with the deuterated buffer using a centrifugal concentrator.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectra. The absence of large buffer signals will improve the quality of the data, especially for observing labile protons and for experiments involving water suppression.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows discussed.

Caption: Workflow for quantification using a deuterated internal standard.

Caption: Workflow for preparing an NMR sample with a deuterated buffer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 3-(N-Morpholino)propane-sulfonic Acid-d15 (=MOPS) [cymitquimica.com]

- 4. Custom Synthesis/Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]

- 8. researchgate.net [researchgate.net]

MOPS-d15 CAS number and molecular weight

An In-Depth Technical Guide to MOPS-d15

This technical guide provides comprehensive information on the deuterated buffer component, this compound, tailored for researchers, scientists, and professionals in drug development. It covers its core properties, applications, and relevant experimental protocols.

Core Properties of this compound

This compound is the deuterated form of 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used zwitterionic buffer in biological and biochemical research.[1] Deuteration, the replacement of hydrogen atoms with their heavy isotope deuterium, makes this compound a valuable tool in specific analytical applications, primarily as an internal standard for mass spectrometry.

| Property | Value | Reference |

| CAS Number | 1219799-30-0 | [2] |

| Molecular Weight | 224.35 g/mol | [2] |

| Molecular Formula | C₇D₁₅NO₄S | Inferred |

| Appearance | White Solid | [2] |

| Purity | Typically ≥98 atom % D | [2] |

The Role of MOPS as a Biological Buffer

MOPS is one of the original "Good's buffers" developed to provide stable pH environments for biochemical and biological systems.[3] With a pKa of 7.20, it is highly effective for maintaining a near-neutral pH in the range of 6.5 to 7.9.[1][4]

Key characteristics of MOPS buffer include:

-

Physiological pH Range: Its pKa is close to the physiological pH of many cellular systems, making it ideal for cell culture media.[3]

-

Low Metal Ion Binding: MOPS shows minimal interference through chelation of most metal ions.[1][4]

-

UV Transparency: It has low absorption in the UV spectrum, which is advantageous for spectrophotometric assays.[4]

-

Versatility: It is used in a wide array of applications, from protein purification and enzyme assays to electrophoresis.[1][4][5]

Experimental Protocols and Applications

While this compound's primary role is as an internal standard, its non-deuterated counterpart, MOPS, is used extensively in various experimental protocols.

RNA Denaturing Agarose Gel Electrophoresis

MOPS is the standard buffer for denaturing formaldehyde agarose gel electrophoresis to separate RNA molecules.[2] The buffer maintains a stable pH, which is crucial for the integrity of RNA during the procedure.

Detailed Methodology:

-

Preparation of 10x MOPS Running Buffer:

-

Dissolve 41.85 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[6]

-

Add 4.1 g of sodium acetate (anhydrous) and 20 mL of 0.5 M EDTA (pH 8.0).[6][7]

-

Adjust the pH to 7.0 using NaOH.[6]

-

Bring the final volume to 1 liter with DEPC-treated water.[6]

-

Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause degradation.[1][6]

-

-

Preparation of 1% Denaturing Agarose Gel:

-

Electrophoresis:

-

Visualization:

-

Stain the gel with ethidium bromide or a safer alternative like SYBR Green to visualize the RNA bands under UV light.[2]

-

Cell Culture

MOPS is used as a buffering agent in various cell culture media to maintain a stable physiological pH.[5][8] It is important to note that for mammalian cell culture, the MOPS concentration should generally not exceed 20 mM, as higher concentrations can have adverse effects on cell growth and metabolism.[5][9]

Protein Purification and Chromatography

Due to its buffering capacity and low metal ion interaction, MOPS is a suitable buffer for various chromatography techniques used in protein purification.[5]

Application of this compound in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex biological matrices.

Methodology Principle:

-

Sample Preparation: A known concentration of this compound is spiked into the unknown biological or environmental sample that is being analyzed for the presence of non-deuterated MOPS.

-

Extraction: The analyte (MOPS) and the internal standard (this compound) are extracted from the sample matrix together. The key advantage here is that any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.

-

LC-MS Analysis: The sample is injected into an LC-MS system. The liquid chromatography step separates MOPS from other molecules in the sample. The mass spectrometer detects both MOPS and this compound. Because this compound is chemically identical to MOPS but has a higher mass, it can be distinguished by the mass spectrometer.

-

Quantification: The concentration of MOPS in the original sample is determined by comparing the peak area of the MOPS signal to the peak area of the this compound signal. The ratio of these areas is used to calculate the precise amount of the analyte, correcting for any variability in sample preparation or instrument response.

References

- 1. biocompare.com [biocompare.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. MOPS Buffer [advancionsciences.com]

- 5. 8 uses of MOPS buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MOPS buffer usage guide: These key details cannot be ignored! [hbxdsbio.goldsupplier.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of MOPS-d15

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for MOPS-d15 (3-(N-Morpholino)propanesulfonic acid-d15) in a laboratory setting. Due to the limited availability of specific safety data for the deuterated compound, this guide is primarily based on the well-established safety profile of its non-deuterated counterpart, MOPS. This approach is justified by the negligible impact of deuterium substitution on the chemical reactivity and toxicological properties of the molecule.

Section 1: Chemical and Physical Properties

This compound is a deuterated version of MOPS, a zwitterionic buffer commonly used in biochemistry and molecular biology. Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Reference |

| Appearance | White Solid | [1] |

| Molecular Weight | 224.35 g/mol | [1] |

| Purity | 98 atom % D | [1] |

| Melting Point | 277 - 282 °C | [2] |

| Boiling Point | 355 °C | [2] |

| Solubility | Soluble in water | [3] |

| pH | No data available | |

| Chemical Stability | Stable under normal conditions |

Section 2: Hazard Identification and Toxicological Data

Based on the data for MOPS, this compound is not classified as a hazardous substance. However, it may cause irritation upon contact with the skin, eyes, or respiratory tract.[4][5]

| Hazard | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation.[4][5] | P264: Wash hands and skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] |

| Eye Irritation | Causes serious eye irritation.[4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] P337 + P313: If eye irritation persists: Get medical advice/attention.[4] |

| Respiratory Irritation | May cause respiratory irritation.[4][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[6] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Toxicological Data (for MOPS):

| Test | Result | Species | Guideline |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD Test Guideline 423[6] |

| Skin Corrosion/Irritation | No skin irritation - 4 h | Rabbit | OECD Test Guideline 404 |

| Serious Eye Damage/Irritation | Data not available | ||

| Respiratory or Skin Sensitization | Data not available | ||

| Germ Cell Mutagenicity | Not classified | ||

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | ||

| Reproductive Toxicity | No information available | ||

| STOT-Single Exposure | May cause respiratory irritation. | ||

| STOT-Repeated Exposure | No observed adverse effect level - 1,000 mg/kg (Oral, 66 days) | Rat |

Section 3: Handling and Storage

Proper handling and storage procedures are paramount to ensure laboratory safety and maintain the integrity of this compound.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid dust formation and inhalation.[6]

-

Use only in a well-ventilated area.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store at room temperature.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to minimize exposure to this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2][6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6] |

| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory equipment. |

PPE Selection Workflow

Caption: PPE selection is based on a risk assessment of potential exposure routes.

Section 5: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If feeling unwell, seek medical advice. |

| Skin Contact | Wash skin with plenty of water. Take off contaminated clothing and wash before reuse.[6] |

| Eye Contact | Rinse eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. |

| Ingestion | Call a poison center or a doctor if you feel unwell. Rinse mouth with water.[6] |

Section 6: Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust.[6]

-

Environmental Precautions: Avoid release to the environment. Do not allow material to enter sewers and drainage systems.[6]

-

Methods for Cleaning Up: Sweep up and shovel.[6] Dispose of the material in a suitable waste container.[6]

Spill Response Workflow

Caption: A systematic approach to safely managing a this compound spill.

Section 7: Experimental Protocol - Preparation of a MOPS-based Buffer

This section provides a detailed methodology for the preparation of a standard MOPS buffer, a common application for this compound in the laboratory.

Objective: To prepare a 10X MOPS running buffer for electrophoresis.

Materials:

-

MOPS (or this compound)

-

Sodium Acetate

-

EDTA (disodium salt, dihydrate)

-

Nuclease-free water

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm filter sterilization unit

Procedure:

-

Weighing Components:

-

For 1 liter of 10X MOPS buffer, weigh out the following:

-

41.8 g of MOPS (or this compound)

-

8.23 g of Sodium Acetate

-

3.72 g of EDTA

-

-

-

Dissolving:

-

Add the weighed components to 800 mL of nuclease-free water in a beaker.

-

Place the beaker on a stir plate with a stir bar and stir until all components are completely dissolved.

-

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Adjust the pH of the solution to 7.0 using a concentrated solution of sodium hydroxide (NaOH). Add the NaOH dropwise while continuously monitoring the pH.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

-

Add nuclease-free water to bring the final volume to 1 liter.

-

-

Sterilization:

-

Filter-sterilize the buffer using a 0.22 µm filter sterilization unit.

-

-

Storage:

-

Store the 10X MOPS buffer at room temperature, protected from light.

-

Buffer Preparation Workflow

Caption: Step-by-step process for preparing a 10X MOPS running buffer.

This guide serves as a foundational resource for the safe handling and use of this compound in the laboratory. Researchers, scientists, and drug development professionals are encouraged to supplement this information with their institution's specific safety protocols and to always exercise caution when working with any chemical substance.

References

Principle of Using Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Isotope Dilution Mass Spectrometry

In quantitative analysis by mass spectrometry (MS), particularly for complex biological matrices, achieving high accuracy and precision is essential.[1] Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, have become the "gold standard" for quantitative bioanalysis.[2][3] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[2]

A deuterated internal standard (IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[4][5] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a higher molecular mass, allowing it to be distinguished by the mass spectrometer.[6][7]

The core of the technique involves adding a known amount of the deuterated standard to a sample at the earliest stage of the analytical workflow.[2][4] Because the deuterated standard and the analyte behave in a nearly identical manner during sample preparation, chromatography, and ionization, any variability or loss will affect both compounds equally.[2][8] These variations can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][9][10] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a significant improvement in the accuracy and precision of the final measurement.[11][12]

Key Selection and Implementation Criteria

The successful implementation of deuterated internal standards requires careful consideration of several factors to ensure the integrity of the quantitative data.[1]

-

Degree and Position of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to provide a clear mass shift from the analyte's natural isotopic distribution and avoid isotopic crosstalk.[1] The deuterium atoms must be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent during sample preparation or analysis.[1][13] Labeling should target stable positions like aliphatic or aromatic carbons, avoiding exchangeable sites such as hydrogens on -OH, -NH, or -SH groups.[9][13]

-

Isotopic and Chemical Purity : The standard must have high chemical purity (>99% is recommended) to prevent interference from other compounds.[12] High isotopic purity (enrichment of ≥98% is recommended) is critical to minimize the contribution of the unlabeled analyte within the standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[7][12]

-

Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[1] However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur where the deuterated compound elutes slightly earlier than the unlabeled analyte.[1][14] While often minor, this can be problematic if the shift occurs in a region of variable ion suppression.[7][15]

Data Presentation: Quantitative Impact on Assay Performance

The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative assays compared to using a structural analog or no internal standard. This is particularly evident in the analysis of analytes in complex matrices, such as immunosuppressant drugs in whole blood.[16]

Table 1: Comparison of Assay Precision for an Immunosuppressant Drug This table summarizes the intra-assay precision for the quantification of Tacrolimus in whole blood using either a deuterated internal standard (Tacrolimus-d3) or a structural analog (Ascomycin).

| Quality Control Level | Target Conc. (ng/mL) | Precision (%CV) with Deuterated IS | Precision (%CV) with Structural Analog IS |

| Low QC | 5.0 | 4.2% | 11.5% |

| Medium QC | 15.0 | 3.1% | 9.8% |

| High QC | 30.0 | 2.8% | 8.5% |

| Data are representative and compiled based on principles described in cited literature.[1][16] |

Table 2: Key Purity and Specification Parameters for Deuterated Standards This table outlines the generally accepted quality parameters for a reliable deuterated internal standard for use in regulated bioanalysis.

| Parameter | Specification | Rationale |

| Chemical Purity | >99.0% | Ensures no interfering signals from impurities.[12] |

| Isotopic Purity/Enrichment | ≥98% | Minimizes the contribution of unlabeled analyte from the IS solution.[12] |

| Unlabeled Analyte Presence | <0.5% | Prevents inaccurate quantification, especially at the lower limit of quantification (LLOQ).[17] |

| Mass Shift | ≥3 Da | Avoids spectral overlap from the natural isotopic abundance of the analyte.[6][13] |

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of an Analyte in Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

1. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., DMSO, Methanol).[18]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in the same solvent.[18]

-

Calibration and QC Working Solutions: Serially dilute the analyte stock solution to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.[18]

-

Internal Standard Spiking Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL) in acetonitrile. This concentration should provide a consistent and stable response in the mass spectrometer.[11]

2. Sample Preparation (Protein Precipitation)

-

Label all sample tubes (blanks, calibration standards, QCs, unknown samples).

-

Pipette 100 µL of plasma into each labeled tube. For calibration and QC samples, use blank plasma spiked with the appropriate analyte working solution.

-

Add 300 µL of the internal standard spiking solution (in acetonitrile) to every tube to precipitate proteins.[2]

-

Vortex mix all tubes for 1 minute.[2]

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[2]

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile).[2]

3. LC-MS/MS Analysis

-

Chromatography: Inject the reconstituted samples onto a suitable LC column (e.g., C18). Use a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4] Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

4. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard for all samples.[3]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.[11]

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.[4]

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[4]

Protocol 2: Assessment of Isotopic Purity of a Deuterated Standard

This protocol describes how to determine the isotopic purity and the contribution of the unlabeled analyte in a deuterated standard solution.[7][12]

-

Prepare High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method (e.g., 1 µg/mL).[12]

-

Acquire High-Resolution Mass Spectra: Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or perform an LC-MS analysis. Acquire full-scan mass spectra to clearly resolve the isotopic peaks of the standard.[7]

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated standard (M+n) and the peak corresponding to the unlabeled analyte (M+0).

-

Measure the intensity (peak area or height) of both peaks.

-

Calculate the isotopic purity as: Purity (%) = [Intensity(M+n) / (Intensity(M+n) + Intensity(M+0))] * 100.

-

The contribution of the unlabeled analyte is calculated as: Contribution (%) = [Intensity(M+0) / Intensity(M+n)] * 100.

-

Protocol 3: Evaluation of Matrix Effects

This protocol outlines a standard post-extraction spike procedure to assess whether the deuterated standard adequately compensates for ion suppression or enhancement caused by the sample matrix.[7]

-

Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Prepare the analyte and deuterated standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).

-

Set 2 (Post-Extraction Spike): Extract six different lots of blank matrix (e.g., plasma) using the established sample preparation protocol. Add the analyte and internal standard to the final, clean extract.

-

Set 3 (Pre-Extraction Spike): Not required for this specific assessment but used to evaluate recovery.

-

-

Analyze Samples: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system and acquire data.

-

Data Analysis:

-

Calculate the average peak area for the analyte and the IS from Set 1 (Neat).

-

Calculate the peak area for the analyte and IS for each of the six lots in Set 2 (Post-Spike).

-

Calculate the Matrix Factor (MF) for the analyte and the IS for each lot: MF = Peak Area (Post-Spike) / Average Peak Area (Neat). An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

-

Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF (Analyte) / MF (IS).

-

The coefficient of variation (%CV) of the IS-Normalized MF across the six lots should ideally be ≤15%. This indicates that the deuterated standard effectively tracks and corrects for matrix effects.

-

Application in Drug Development: The Kinetic Isotope Effect

Beyond their role as internal standards, deuterated compounds are valuable in drug development. Replacing a hydrogen atom with deuterium at a site of metabolic vulnerability can slow down the rate of enzymatic metabolism.[5] This is known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes (e.g., Cytochrome P450).[5]

This strategy, known as "precision deuteration," can be used to:

-

Decrease the rate of metabolism: This can extend a drug's half-life, potentially allowing for less frequent dosing and improved patient compliance.[5][19]

-

Reduce toxic metabolites: By slowing a specific metabolic pathway, deuteration can reduce the formation of harmful byproducts.[5]

-

Improve pharmacokinetic profiles: Overall drug exposure can be increased, and inter-patient variability in metabolism can be reduced.[19][20]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies this principle. By deuterating specific methoxy groups of tetrabenazine, its rapid metabolism is slowed, leading to a more stable pharmacokinetic profile and reduced dosing frequency.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. youtube.com [youtube.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 12. benchchem.com [benchchem.com]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 15. myadlm.org [myadlm.org]

- 16. texilajournal.com [texilajournal.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. benchchem.com [benchchem.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MOPS-d15 Buffer Preparation in NMR Spectroscopy

For: Researchers, scientists, and drug development professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and interactions of biomolecules in solution. The quality of NMR spectra is highly dependent on the careful preparation of the sample, including the choice of buffer. For ¹H NMR studies of biomolecules, the solvent and buffer components can produce large signals that obscure the signals from the analyte of interest. To circumvent this issue, deuterated solvents and buffers are employed.

This document provides a detailed guide to the preparation and use of 3-(N-morpholino)propanesulfonic acid, deuterated on the morpholino ring and propane chain (MOPS-d15), as a buffer for NMR spectroscopy. The use of this compound significantly reduces the intensity of buffer-derived proton signals in the ¹H NMR spectrum, thereby improving the quality of the data, especially for dilute samples.[1]

Key Properties of MOPS Buffer

MOPS is a zwitterionic buffer that is widely used in biological and biochemical research due to its favorable properties. Its effectiveness in NMR studies is attributed to its chemical stability and suitable pKa.

Table 1: Physicochemical Properties of MOPS Buffer

| Property | Value | Reference |

| pKa in H₂O (25 °C) | 7.20 | [2] |

| Effective Buffering pD Range | ~6.9 - 8.3 | Calculated |

| Temperature Dependence of pKa | -0.013 units/°C | [2] |

| Molecular Weight (MOPS) | 209.26 g/mol | |

| Molecular Weight (this compound) | Varies by supplier |

Quantitative Data for NMR Sample Preparation

The optimal concentration of the buffer and other components in an NMR sample is crucial for obtaining high-quality spectra while maintaining the stability and solubility of the biomolecule.

Table 2: Recommended Concentrations for Protein NMR Samples

| Component | Recommended Concentration | Notes |

| Protein | 0.1 - 1.0 mM | Higher concentrations are generally preferred for better signal-to-noise.[3][4] |

| This compound Buffer | 20 - 50 mM | Provides adequate buffering capacity without excessive ionic strength.[5][6][7] |

| Salt (e.g., NaCl, KCl) | 0 - 150 mM | Salt can improve protein solubility, but high concentrations can reduce NMR probe performance.[6] |

| D₂O | 5 - 10% (for ¹H₂O samples) or 99.9 - 100% | 5-10% D₂O is required for the field-frequency lock in aqueous samples. |

| Internal Standard (e.g., DSS, TSP) | 10 - 50 µM | For chemical shift referencing.[4] |

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution

This protocol outlines the steps to prepare a 500 mL stock solution of 50 mM this compound buffer in D₂O.

Materials:

-

This compound powder (isotopic purity ≥ 98%)

-

Deuterium oxide (D₂O, 99.9%)

-

Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D₂O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D₂O)

-

Calibrated pH meter with a glass electrode

-

Volumetric flasks and pipettes

-

Stir plate and stir bar

Procedure:

-

Weighing the this compound: Accurately weigh the amount of this compound powder required to make a 500 mL solution of 50 mM. The exact mass will depend on the molecular weight specified by the supplier.

-

Dissolving in D₂O: In a clean beaker, dissolve the weighed this compound powder in approximately 400 mL of D₂O. Use a magnetic stir bar to facilitate dissolution.

-

pD Adjustment:

-

Place the calibrated pH electrode into the buffer solution.

-

The direct reading from the pH meter in a D₂O solution is referred to as the pH. To obtain the pD, the following correction is commonly applied: pD ≈ pH + 0.4.[3][8]

-

For a more precise adjustment, the relationship between the pKa in H₂O and D₂O can be considered. A study has proposed the formula: pKₐ(H₂O) = 0.929 * pKₐ(D₂O) + 0.42.[5][9] Based on the pKa of MOPS in H₂O (7.20), the estimated pKa in D₂O is approximately 7.6.

-

Slowly add small aliquots of NaOD or DCl to the solution while stirring to reach the desired pH*. For example, to achieve a final pD of 7.4, you would adjust the pH meter reading to approximately 7.0.

-

-

Final Volume Adjustment: Once the desired pD is reached, transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of D₂O and add it to the flask. Carefully add D₂O to the calibration mark.

-

Storage: Store the buffer solution at 4°C. Note that MOPS solutions can turn yellow over time, especially at room temperature, so it is advisable to prepare fresh solutions for optimal results.[10]

Preparation of a Protein NMR Sample with this compound Buffer

This protocol describes the final steps for preparing a protein sample for NMR analysis using the prepared this compound buffer.

Materials:

-

Concentrated protein stock solution

-

50 mM this compound buffer stock solution (prepared as in 4.1)

-

D₂O (99.9%)

-

Internal standard stock solution (e.g., DSS or TSP)

-

NMR tubes

Procedure:

-

Buffer Exchange: If the protein is in a different buffer, exchange it into the this compound buffer using dialysis or a desalting column.

-

Concentration Adjustment: Concentrate the protein to the desired final concentration (typically 0.1 - 1.0 mM) using an appropriate method such as ultrafiltration.

-

Final Sample Preparation:

-

In a clean microcentrifuge tube, combine the concentrated protein solution, this compound buffer, and any other required additives (e.g., salt).

-

Add the internal standard to the final recommended concentration.

-

If the sample is in H₂O, add 5-10% D₂O for the lock signal. If the experiment requires a fully deuterated solvent, the buffer and all other components should be in 100% D₂O.

-

-

Transfer to NMR Tube: Carefully transfer the final sample solution into a clean, high-quality NMR tube to the appropriate height (typically 4-5 cm).[10][11]

-

Quality Control: It is recommended to run a quick 1D ¹H spectrum to check for sample quality and the absence of large, unwanted signals before proceeding with longer experiments.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for preparing a deuterated buffer for NMR spectroscopy.

Caption: Workflow for Deuterated Buffer Preparation.

The next diagram outlines the logical steps for preparing the final NMR sample.

Caption: Final NMR Sample Preparation Workflow.

Disclaimer: These protocols provide a general guideline. Specific concentrations and conditions may need to be optimized for your particular biomolecule and experimental setup. Always follow good laboratory practices and consult relevant literature for your specific application.

References

- 1. researchgate.net [researchgate.net]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. A formula for correlating pKa values determined in D2O and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. publish.uwo.ca [publish.uwo.ca]

Application Notes and Protocols for MOPS-d15 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to MOPS-d15 in Quantitative Proteomics

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. A key challenge in achieving accurate and reproducible quantification is mitigating experimental variability introduced during sample preparation and analysis. The use of stable isotope-labeled internal standards is a well-established strategy to address this challenge.

This compound is the deuterium-labeled form of 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used buffer in biological and biochemical research.[1][2][3] With a pKa of 7.2, MOPS is effective at maintaining a stable near-neutral pH, which is crucial for preserving protein integrity during sample processing.[3][4] this compound serves as an ideal internal standard in quantitative proteomics workflows.[1] When added to a sample at a known concentration, it co-elutes with the unlabeled analytes but is distinguished by its mass shift in the mass spectrometer. This allows for the normalization of signal intensities, correcting for variations in sample handling, injection volume, and instrument response, thereby enhancing the accuracy and precision of protein quantification.

This document provides a detailed protocol for the application of this compound as an internal standard in a typical quantitative proteomics experiment.

Principle of this compound as an Internal Standard

The use of this compound as an internal standard is based on the principles of stable isotope dilution mass spectrometry. The key characteristics of this compound that make it suitable for this purpose are:

-

Chemical Identity: It is chemically identical to the unlabeled MOPS buffer, ensuring similar behavior during sample preparation and chromatographic separation.

-

Mass Difference: The 15 deuterium atoms create a significant mass shift that is easily resolvable by a mass spectrometer from the unlabeled counterpart.

-

Inertness: MOPS is a well-characterized "Good's" buffer, known for its low reactivity and minimal interference with biological reactions.[3]

By spiking a known amount of this compound into each sample at an early stage of the workflow, any sample loss or variation during subsequent steps will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the this compound signal is then used for quantification, providing a more accurate measure of the relative abundance of proteins between samples.

Experimental Protocol: Quantitative Proteomics Workflow with this compound

This protocol outlines a general workflow for a bottom-up quantitative proteomics experiment using this compound as an internal standard.

Materials and Reagents

-

This compound (e.g., from MedchemExpress or CDN Isotopes)[1][5]

-

MOPS buffer

-

Lysis buffer (e.g., RIPA buffer, urea-based buffer) containing protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS system (e.g., Orbitrap or Q-TOF)

Sample Preparation

-

Cell Lysis and Protein Extraction:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse the samples in a suitable lysis buffer.

-

Sonicate or homogenize the samples to ensure complete lysis.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound of known concentration.

-

Add a fixed amount of the this compound stock solution to each protein sample. The final concentration of this compound should be optimized for your specific experimental conditions and instrument sensitivity.

-

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Protein Digestion:

-

Dilute the protein samples with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide digest with formic acid.

-

Desalt the peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

LC-MS/MS Analysis

-

Peptide Resuspension:

-

Resuspend the dried peptides in a solution of 0.1% formic acid in water.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the peptide sample into an LC system equipped with a reversed-phase column.

-

Separate the peptides using a gradient of increasing acetonitrile concentration.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Data Analysis

-

Database Searching:

-

Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

-

Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

-

-

Quantification and Normalization:

-

Extract the ion chromatograms for both the identified peptides and the this compound internal standard.

-

Calculate the peak area for each peptide and for this compound.

-

Normalize the peptide peak areas by dividing by the peak area of this compound in the same sample.

-

Calculate the relative protein abundance between samples based on the normalized peptide intensities.

-

Quantitative Data Presentation

The quantitative results should be summarized in a clear and structured table to facilitate comparison between different conditions or samples.

| Protein ID | Gene Name | Protein Description | Sample 1 (Normalized Intensity) | Sample 2 (Normalized Intensity) | Fold Change (Sample 2 / Sample 1) | p-value |

| P12345 | GENE1 | Example Protein 1 | 1.23E+08 | 2.46E+08 | 2.00 | 0.001 |

| Q67890 | GENE2 | Example Protein 2 | 5.43E+07 | 2.71E+07 | 0.50 | 0.025 |

| ... | ... | ... | ... | ... | ... | ... |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A Note on MOPS-d15: Extensive review of scientific literature indicates that this compound (deuterated 3-(N-morpholino)propanesulfonic acid) is not utilized as a derivatization agent for metabolite analysis by GC-MS. MOPS is a commonly used biological buffer, and its presence in samples can potentially interfere with derivatization reactions and mass spectrometry analysis.[1][2][3][4] The standard and validated approach for preparing polar metabolites for GC-MS analysis involves a two-step derivatization process: methoximation followed by silylation.

This document provides detailed application notes and protocols for this established methodology, along with the application of deuterated compounds as internal standards for accurate quantification.

Introduction: Derivatization in GC-MS Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the profiling of small molecule metabolites.[5] However, many biologically relevant metabolites, such as amino acids, organic acids, and sugars, are non-volatile and cannot be directly analyzed by GC-MS. Chemical derivatization is a crucial sample preparation step that converts these polar metabolites into more volatile and thermally stable compounds.[6][7][8]

The most common derivatization strategy is a two-step process:

-

Methoximation: This step protects carbonyl groups (aldehydes and ketones) from forming multiple derivatives during silylation.[6][9]

-

Silylation: This step replaces active hydrogens on polar functional groups (-OH, -NH2, -COOH, -SH) with a trimethylsilyl (TMS) group, significantly increasing the volatility of the metabolites.[6][9]

For accurate quantification, stable isotope-labeled internal standards, such as deuterated compounds, are often employed.[10][11][12] These standards are chemically identical to the analytes of interest but have a different mass, allowing for correction of variability during sample preparation and analysis.[10][12]

Application: Quantitative Analysis of Metabolites Using a Deuterated Internal Standard

This section outlines the use of a deuterated internal standard for the accurate quantification of a target metabolite in a complex biological sample.

Principle:

A known amount of a deuterated version of the target analyte (e.g., Glucose-d7) is added to the sample at the beginning of the extraction process. The deuterated standard experiences the same sample processing and analytical variations as the endogenous, non-labeled analyte. By comparing the peak area of the analyte to the peak area of the deuterated internal standard in the mass spectrometer, a precise and accurate quantification can be achieved, as the ratio of the two will remain constant despite variations in sample recovery or injection volume.

Workflow for Metabolite Quantification using a Deuterated Internal Standard:

Caption: Workflow for quantitative metabolite analysis using a deuterated internal standard.

Experimental Protocols

Protocol for Metabolite Extraction from Plasma

-

Sample Thawing: Thaw frozen plasma samples on ice.

-